molecular formula C12H18N2O B6497426 2-methyl-6-[(piperidin-3-yl)methoxy]pyridine CAS No. 1249706-88-4

2-methyl-6-[(piperidin-3-yl)methoxy]pyridine

Cat. No.: B6497426
CAS No.: 1249706-88-4
M. Wt: 206.28 g/mol
InChI Key: AHRFGTRAYPGVPO-UHFFFAOYSA-N
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Description

2-methyl-6-[(piperidin-3-yl)methoxy]pyridine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 206.141913202 g/mol and the complexity rating of the compound is 187. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-(piperidin-3-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-4-2-6-12(14-10)15-9-11-5-3-7-13-8-11/h2,4,6,11,13H,3,5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRFGTRAYPGVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Pyridine and Piperidine Scaffolds in Contemporary Medicinal Chemistry Research

The fields of drug discovery and medicinal chemistry heavily rely on the use of heterocyclic compounds, with pyridine (B92270) and piperidine (B6355638) rings being among the most ubiquitous and versatile scaffolds. Their prevalence stems from their ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates, as well as their capacity to engage in a wide range of biological interactions.

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in numerous approved drugs. nih.govsarchemlabs.com Its aromatic nature and the presence of the nitrogen atom allow for a variety of chemical modifications, enabling chemists to fine-tune the electronic properties and three-dimensional structure of a molecule to optimize its interaction with a biological target. nih.gov Pyridine-containing drugs are utilized in a broad spectrum of therapeutic areas, including as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov

The combination of these two scaffolds into a single molecule is a common strategy in medicinal chemistry to create novel chemical entities with unique pharmacological profiles.

Rationale and Scientific Premise for Investigating 2 Methyl 6 Piperidin 3 Yl Methoxy Pyridine

Given the lack of direct research on 2-methyl-6-[(piperidin-3-yl)methoxy]pyridine, the scientific premise for its investigation must be inferred from the known properties of its constituent parts and analogous structures. The rationale for synthesizing and studying this compound would likely be rooted in the exploration of new chemical space for therapeutic targets where the interplay between a substituted pyridine (B92270) and a piperidine (B6355638) moiety could be advantageous.

The structure combines a 2-methylpyridine (B31789) core with a piperidin-3-ylmethoxy side chain. The methyl group on the pyridine ring can influence the compound's metabolic stability and its interaction with binding pockets. The ether linkage connecting the two heterocyclic systems provides a degree of conformational flexibility, which can be critical for achieving an optimal binding orientation. The piperidine ring itself offers a site for further functionalization, and the stereochemistry at the 3-position of the piperidine could be a key determinant of biological activity.

A hypothetical research program might focus on synthesizing and screening a library of compounds based on this scaffold against a variety of biological targets. The primary data generated would likely involve assessing the compound's affinity and activity at various receptors or enzymes.

Hypothetical Research Data Table:

Since no specific research data is available for this compound, the following table is a hypothetical representation of the type of data that would be generated in an initial biological screening.

TargetAssay TypeResult (IC₅₀/EC₅₀/Kᵢ)
Receptor XBinding AssayData Not Available
Enzyme YInhibition AssayData Not Available
Ion Channel ZPatch ClampData Not Available

Molecular Target Engagement and Mechanism of Action Research for 2 Methyl 6 Piperidin 3 Yl Methoxy Pyridine

Investigation of Receptor Binding Affinity and Selectivity of 2-methyl-6-[(piperidin-3-yl)methoxy]pyridine

A thorough search of scientific databases has yielded no specific data on the receptor binding profile of this compound. Consequently, its affinity and selectivity for major classes of receptors remain uncharacterized.

Characterization of G Protein-Coupled Receptor (GPCR) Interactions

There is no publicly available research detailing the interaction of this compound with any G Protein-Coupled Receptors (GPCRs). Standard screening panels that assess the binding of compounds to a wide range of GPCRs have not been reported for this molecule. Therefore, its potential role as an agonist, antagonist, or allosteric modulator at any GPCR target is currently unknown.

Analysis of Ligand-Gated Ion Channel Modulatory Activities

Similarly, the scientific literature lacks any studies on the effects of this compound on ligand-gated ion channels. Research has not been conducted to determine if this compound can modulate the activity of channels such as nicotinic acetylcholine, GABA-A, or glutamate (B1630785) receptors.

Profiling Interactions with Nuclear Receptors

No data is available from studies investigating the interaction of this compound with nuclear receptors. Such studies would be necessary to determine if the compound has any agonist or antagonist activity at receptors that regulate gene expression, such as estrogen or androgen receptors.

Enzymatic Modulation and Inhibition Studies of this compound

The potential for this compound to modulate the activity of various enzyme families has not been explored in published research.

Research on Kinase Activity Inhibition or Activation

There are no available studies that have screened or characterized the effect of this compound against any members of the human kinome. Its potential as a kinase inhibitor or activator is therefore unestablished.

Phosphodiesterase (PDE) Inhibition Kinetics

Information regarding the inhibitory activity and kinetics of this compound against any of the phosphodiesterase (PDE) enzyme superfamilies is not present in the current body of scientific literature.

Assessment of Protease Inhibition Profiles

There is no publicly available information detailing the assessment of this compound for protease inhibitory activity. Consequently, no data on its potency, selectivity, or mechanism of inhibition against any protease is available for review.

Elucidation of the Comprehensive Molecular Mechanism of Action of this compound

Due to the absence of studies on its molecular targets and biological activities, the comprehensive molecular mechanism of action for this compound remains unelucidated. Any discussion on its mechanism would be purely speculative and without a scientific basis.

Computational Chemistry and in Silico Approaches in the Study of 2 Methyl 6 Piperidin 3 Yl Methoxy Pyridine

Molecular Docking and Ligand-Protein Interaction Modeling of 2-methyl-6-[(piperidin-3-yl)methoxy]pyridine

There are no publicly available molecular docking studies that have specifically investigated the binding of this compound to any protein target. Consequently, there is no data on its potential binding modes, key interacting residues, or calculated binding affinities. While docking studies have been performed on analogous structures containing either a pyridine (B92270) or a piperidine (B6355638) ring, this information cannot be directly extrapolated to predict the specific interactions of the title compound without violating scientific accuracy.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Complexes

A detailed conformational analysis or molecular dynamics (MD) simulation study for this compound has not been reported in the scientific literature. Such studies would provide valuable insights into the molecule's flexibility, preferred three-dimensional structures, and the stability of its potential complexes with biological macromolecules. The dynamic behavior of the piperidine ring, the methoxy (B1213986) linker, and their orientation relative to the methyl-pyridine core remain uncharacterized through these computational methods.

Quantitative Structure-Activity Relationship (QSAR) Development for this compound Analogs

No QSAR models have been developed using a series of analogs that includes this compound. QSAR studies are instrumental in identifying the physicochemical properties that are critical for the biological activity of a series of compounds. The absence of such a study indicates a lack of a sufficient number of structurally related compounds with measured biological activity to build a predictive model.

In Silico Predictions of Target Specificity and Off-Target Interactions

There are no published in silico predictions regarding the target specificity or potential off-target interactions of this compound. Computational methods for target fishing and off-target profiling are crucial for understanding the polypharmacology of a compound and for predicting potential adverse effects. However, such analyses have not been applied to this specific molecule in any available research.

Virtual Screening and Scaffold Hopping Methodologies for Novel this compound Derivatives

Methodologies such as virtual screening or scaffold hopping aimed at discovering novel derivatives of this compound have not been described in the literature. These computational techniques are powerful tools for exploring chemical space and identifying new molecules with potentially improved properties, but their application starting from this particular scaffold has not been documented.

Preclinical in Vitro Pharmacological and Biological Characterization of 2 Methyl 6 Piperidin 3 Yl Methoxy Pyridine

Cell-Based Functional Assays for Receptor Agonism, Antagonism, and Inverse Agonism

No studies were identified that have assessed the functional activity of 2-methyl-6-[(piperidin-3-yl)methoxy]pyridine at any receptor. Data on its potential agonistic, antagonistic, or inverse agonistic properties are not available.

Enzyme Activity Assays Utilizing Recombinant Proteins and Cellular Extracts

There is no published research detailing the effects of this compound on the activity of any specific enzymes, either using recombinant proteins or cellular extracts.

Cellular Permeability and Distribution Studies in Model Systems

Information regarding the cellular permeability and distribution characteristics of this compound in model systems, such as Caco-2 or PAMPA assays, is not available in the public domain.

Comprehensive Selectivity Profiling Across Diverse Biological Targets

A comprehensive selectivity profile for this compound against a broad range of biological targets (e.g., receptors, enzymes, ion channels) has not been published.

Phenotypic Screening in Disease-Relevant Cellular Models for Efficacy Identification

There are no reports of this compound being included in any phenotypic screening campaigns to identify potential efficacy in disease-relevant cellular models.

Future Directions and Emerging Research Avenues for 2 Methyl 6 Piperidin 3 Yl Methoxy Pyridine

Advancement of Novel Synthetic Routes for Complex Derivatives of 2-methyl-6-[(piperidin-3-yl)methoxy]pyridine

The future development of this compound as a therapeutic scaffold hinges on the ability to generate a diverse library of complex and stereochemically defined derivatives. While classical synthetic methods provide access to the core structure, next-generation research will focus on more sophisticated and efficient synthetic strategies.

Modern synthetic organic chemistry offers a toolkit of advanced methods that could be applied to this scaffold. rsc.orgnih.govresearchgate.net Key areas of future synthetic exploration will likely include:

Asymmetric Synthesis: Developing stereoselective routes to control the chirality of the piperidine (B6355638) ring is crucial, as different stereoisomers can have vastly different biological activities and safety profiles. biu.ac.ildigitellinc.comnottingham.ac.uk Future methods may employ chiral catalysts or auxiliaries to produce enantiomerically pure versions of the parent compound and its derivatives.

Late-Stage Functionalization: A major goal is to develop methods that allow for the modification of the core structure at a late stage in the synthesis. This approach enables the rapid creation of a wide range of analogs from a common intermediate, which is highly efficient for structure-activity relationship (SAR) studies. Techniques like C-H activation could be explored to directly introduce new functional groups onto the pyridine (B92270) or piperidine rings.

Modular and Convergent Synthesis: Moving away from linear synthetic sequences, future routes will likely adopt more modular approaches. rsc.org This involves synthesizing the substituted pyridine and piperidine fragments separately and then coupling them. Advanced cross-coupling reactions, potentially catalyzed by palladium or nickel, could be optimized for efficiently linking the two heterocyclic systems. rsc.org

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction efficiency for key synthetic steps. This technology could be instrumental in the large-scale production of a lead candidate derivative.

These advanced synthetic approaches will be essential for building libraries of novel derivatives with diverse substituents and stereochemistries, providing the chemical matter needed for exploring new biological frontiers.

Table 1: Potential Advanced Synthetic Strategies for Derivatives

Synthetic Strategy Description Potential Application for this compound
Asymmetric Hydrogenation Catalytic reduction of a pyridine precursor to a chiral piperidine using a chiral metal catalyst (e.g., Iridium or Rhodium-based). nih.gov Generation of specific enantiomers of the piperidine moiety to assess stereospecific biological activity.
Intramolecular Cyclization Gold or Palladium-catalyzed oxidative amination of precursor molecules containing both an alkene and an amine to form the piperidine ring. nih.gov Efficient construction of the piperidine ring with high control over substituents.
[5+1] Annulation Reactions A two-component intermolecular reaction to form the piperidine ring, often involving reductive amination. nih.gov A versatile method for creating diverse piperidine precursors with various functional groups.
Modular Anhydride Annulation A scalable strategy using simple precursors like 3-methylglutaric anhydride to build complex 2-oxopiperidines with multiple stereocenters. rsc.org Creating a library of complex piperidine fragments for subsequent coupling to the pyridine core.

Exploration of Unconventional Biological Targets and Disease Indications

While initial research may have focused on a specific target class, the privileged structure of this compound suggests it may have activity against a wide range of biological targets. Future research will involve systematically screening this compound and its derivatives against unconventional targets to uncover novel therapeutic applications. arabjchem.orgnih.gov

The pyridine and piperidine motifs are found in numerous approved drugs, highlighting their versatility. researchgate.netnih.govresearchgate.net Future screening efforts could focus on:

Kinase Inhibitors: Many anticancer drugs target protein kinases. acs.org Derivatives could be designed and tested for inhibitory activity against specific kinases implicated in cancer, such as PIM-1 kinase or PI3K/mTOR. acs.orgnih.govacs.org

Central Nervous System (CNS) Targets: The piperidine moiety is common in CNS-active drugs. researchgate.netcuestionesdefisioterapia.comnih.gov Screening against a panel of CNS receptors, such as NMDA receptors or sigma receptors, could reveal potential treatments for neurodegenerative diseases or psychiatric disorders. bioworld.com

Epigenetic Targets: Modulators of epigenetic enzymes (e.g., histone deacetylases or methyltransferases) are an emerging class of therapeutics. The scaffold could be evaluated for activity against these targets for potential applications in oncology and inflammatory diseases.

Phenotypic Screening: Rather than targeting a specific protein, phenotypic screening involves testing compounds for their effects on cell behavior (e.g., inhibiting cancer cell growth, promoting neuronal regeneration). nih.gov This unbiased approach can uncover unexpected activities and new mechanisms of action.

This broad-based biological evaluation could reposition this compound derivatives for entirely new and unforeseen therapeutic indications.

Table 2: Potential Unconventional Targets and Indications

Target Class Specific Example(s) Potential Disease Indication Rationale
Protein Kinases PIM-1, PI3K/mTOR Breast Cancer, Leukemia Pyridine-based scaffolds are common in kinase inhibitors. arabjchem.orgacs.org
CNS Receptors NMDA Receptor Subtypes, Sigma-1/2 Receptors Alzheimer's Disease, Neuropathic Pain Piperidine is a well-established pharmacophore for CNS targets. bioworld.com
Ion Channels Calcium (Ca2+) Channels Hypertension, Neurological Disorders Piperidine derivatives have been explored as ion channel modulators. bioworld.com
Tubulin Polymerization Colchicine Binding Site Solid Tumors Pyridine hybrids have shown potent tubulin depolymerization activity. nih.gov

Application of Machine Learning and Artificial Intelligence in the Design and Optimization of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.govmdpi.com For the this compound scaffold, these computational tools can accelerate the design-make-test-analyze cycle significantly.

Future research will leverage AI/ML in several key areas:

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. slideshare.netacm.org By training these models on known active molecules and the chemical space around the core scaffold, researchers can generate novel derivative ideas that are likely to be active and synthetically feasible.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the biological activity of virtual compounds before they are synthesized. dntb.gov.uanih.govresearchgate.net This allows chemists to prioritize the most promising derivatives, saving time and resources.

ADME/Tox Prediction: ML models can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of new designs. researchgate.net This early-stage screening helps to eliminate compounds that are likely to fail later in development due to poor pharmacokinetic properties or toxicity.

Synthesis Planning: AI tools are being developed to predict viable synthetic routes for complex molecules. This can assist chemists in finding the most efficient way to synthesize novel, computer-generated designs. acm.org

Table 3: AI/ML Applications in the Drug Design Cycle

Stage AI/ML Application Description Expected Outcome
Hit Identification Virtual Screening Using ML models to screen large virtual libraries for compounds likely to be active against a specific target. Identification of initial hit compounds with the desired scaffold.
Lead Generation De Novo Design Employing generative models (e.g., Reinforcement Learning) to create novel molecules with optimized properties. slideshare.net Novel, potent, and patentable chemical matter.
Lead Optimization QSAR & ADME/Tox Modeling Building predictive models to guide the selection of substituents to improve potency and drug-like properties. nih.govresearchgate.net Derivatives with improved efficacy and safety profiles.
Synthesis Retrosynthesis Prediction Using AI to propose and rank potential synthetic pathways for target molecules. acm.org More efficient and cost-effective synthesis of prioritized compounds.

Systems Biology and Omics Approaches to Understand Cellular Perturbations by this compound

To fully understand the therapeutic potential and mechanism of action of this compound derivatives, a systems-level understanding of their effects on cells is necessary. nih.govnih.govresearchgate.netarxiv.org Systems biology, which integrates multiple "omics" datasets, provides a holistic view of how a compound perturbs cellular networks.

Future research in this area will likely involve:

Proteomics: Using mass spectrometry-based proteomics to identify which proteins directly bind to the compound (target deconvolution) or whose expression levels change upon treatment. mdpi.commdpi.com This can confirm the intended target and reveal unexpected off-targets.

Metabolomics: Analyzing the cellular metabolome to see how the compound alters metabolic pathways. nih.govnih.govresearchgate.net This can provide insights into the functional consequences of target engagement and identify biomarkers of drug response.

Transcriptomics: Measuring changes in gene expression (mRNA levels) following compound treatment to understand the downstream effects on cellular signaling and regulatory networks.

Multi-Omics Integration: The true power of this approach lies in integrating these different data types. nih.govresearchgate.net For example, researchers can correlate changes in protein levels with changes in metabolite concentrations to build a comprehensive model of the drug's mechanism of action, from the initial target interaction to the ultimate cellular response. nih.govnih.gov

These approaches will move research beyond a simple one-drug, one-target paradigm to a more sophisticated understanding of how these molecules function within the complex environment of a living cell.

Table 4: Hypothetical Multi-Omics Workflow

Omics Layer Technique Research Question Potential Finding
Proteomics Chemical Proteomics (e.g., CETSA) What are the direct protein targets of the compound? Identification of a novel kinase target and several off-targets.
Transcriptomics RNA-Seq Which gene expression pathways are altered by compound treatment? Downregulation of cell cycle progression genes.
Metabolomics LC-MS/MS Metabolite Profiling How does the compound affect cellular metabolism? A shift from glycolysis to oxidative phosphorylation.
Data Integration Pathway Analysis How do these molecular changes connect to explain the compound's effect? The compound inhibits its kinase target, leading to cell cycle arrest and a corresponding metabolic reprogramming.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-methyl-6-[(piperidin-3-yl)methoxy]pyridine, and what are the critical intermediates?

  • Methodological Answer : The synthesis typically involves functionalizing the pyridine core at the 6-position. A key intermediate is 6-bromo-2-methylpyridine , which undergoes nucleophilic substitution with a piperidin-3-ylmethoxy group. For example:
  • Step 1 : Bromination of 2-methylpyridine at the 6-position using NBS (N-bromosuccinimide) under radical initiation conditions.
  • Step 2 : Substitution of the bromine atom with a methoxy-piperidinylmethyl group via a coupling reaction (e.g., Ullmann or Buchwald-Hartwig conditions using CuI or Pd catalysts).
    Purification often involves column chromatography or recrystallization. Characterization is performed via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound verified in synthetic chemistry?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy : Key signals include the pyridine ring protons (δ 7.5–8.5 ppm) and the piperidine methylene protons (δ 3.0–4.0 ppm).
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry or regiochemistry, particularly for the piperidine moiety.
  • HPLC-MS : Ensures purity (>95%) and validates molecular weight .

Q. What in vitro assays are suitable for initial pharmacological screening?

  • Methodological Answer : For receptor-targeted studies (e.g., mGluR5 antagonism):
  • Radioligand binding assays : Use 3^3H-labeled MPEP (a known mGluR5 antagonist) to measure competitive displacement.
  • Calcium flux assays : Employ HEK293 cells expressing mGluR5 to monitor intracellular Ca2+^{2+} changes via fluorescent dyes (e.g., Fluo-4).
    Negative controls include cells transfected with empty vectors .

Advanced Research Questions

Q. How can the selectivity of this compound for mGluR5 over other metabotropic glutamate receptor subtypes be optimized?

  • Methodological Answer : To enhance selectivity:
  • Structure-activity relationship (SAR) studies : Systematically modify the piperidine substituent (e.g., introducing steric bulk or polar groups) and evaluate binding affinities against mGluR1, mGluR4, and mGluR5.
  • Molecular docking : Use homology models of mGluR5 based on X-ray structures (e.g., PDB: 6N51) to identify key interactions (e.g., hydrogen bonds with Ser658 or hydrophobic contacts with Tyr659).
    Selectivity ratios >100-fold are typically targeted .

Q. What strategies improve metabolic stability in preclinical pharmacokinetic studies?

  • Methodological Answer : Common approaches include:
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation.
  • Prodrug design : Mask polar groups (e.g., the piperidine nitrogen) with ester or carbamate linkers to enhance bioavailability.
  • In vitro microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS metabolite profiling .

Q. How should researchers design dose-response studies in animal models of neurological disorders?

  • Methodological Answer : Key considerations:
  • Dose range : Start with 0.1–10 mg/kg (intraperitoneal or oral) based on in vitro IC50_{50} values.
  • Behavioral endpoints : Use validated models (e.g., fear-potentiated startle for anxiety or rotarod tests for motor side effects).
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Collect plasma and brain tissue at multiple timepoints to correlate exposure with efficacy.
    Include vehicle controls and reference compounds (e.g., MPEP) for benchmarking .

Data Contradictions and Resolution

Q. How can discrepancies in receptor binding data between academic studies be resolved?

  • Methodological Answer : Conflicting results may arise from assay conditions (e.g., buffer composition, cell line variability). To resolve:
  • Standardize protocols : Use identical receptor constructs (e.g., rat vs. human mGluR5) and assay buffers (e.g., HEPES vs. Tris).
  • Cross-validate : Compare results across orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).
  • Meta-analysis : Aggregate data from multiple labs using statistical tools (e.g., mixed-effects models) to identify outliers .

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